5-Bromoquinazoline-2,4-diamine

Descripción general

Descripción

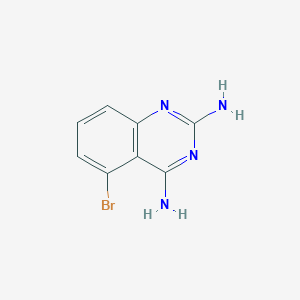

5-Bromoquinazoline-2,4-diamine is a heterocyclic compound with the molecular formula C8H7BrN4. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

Mecanismo De Acción

Target of Action

Quinazoline derivatives are known to interact with a variety of biological targets .

Mode of Action

Quinazoline derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .

Pharmacokinetics

The compound’s pKb value is predicted to be 7.47 , which may influence its absorption and distribution in the body.

Result of Action

Quinazoline derivatives are known to have a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can generally influence the action of chemical compounds .

Análisis Bioquímico

Biochemical Properties

Quinazoline derivatives, to which 5-Bromoquinazoline-2,4-diamine belongs, have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

Cellular Effects

Quinazoline derivatives have been evaluated as cytotoxic agents in cancer cell lines .

Molecular Mechanism

Quinazoline derivatives have been shown to have potential antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazoline-2,4-diamine typically involves the reaction of 2-amino-6-nitrobenzonitrile with bromine under controlled conditions. The reaction proceeds through a series of steps, including nitration, reduction, and bromination, to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction pathways. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromoquinazoline-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.

Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Condensation: Acidic or basic catalysts in the presence of suitable solvents.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

5-Bromoquinazoline-2,4-diamine has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various quinazoline derivatives, which are important in the development of new materials and catalysts.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways.

Medicine: Quinazoline derivatives, including this compound, have shown potential as anticancer, antiviral, and antimicrobial agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparación Con Compuestos Similares

Quinazoline: The parent compound, which serves as the core structure for various derivatives.

4-Aminoquinazoline: A similar compound with an amino group at the 4-position instead of the 2,4-diamine substitution.

6-Bromoquinazoline: Another brominated derivative with the bromine atom at the 6-position

Uniqueness: 5-Bromoquinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and amino groups allows for diverse chemical modifications and enhances its potential as a versatile building block in medicinal chemistry .

Actividad Biológica

Introduction

5-Bromoquinazoline-2,4-diamine is a member of the quinazoline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and research findings.

This compound features a bromine atom at the 5-position and amino groups at the 2 and 4 positions of the quinazoline ring. This unique substitution pattern contributes to its biological activity by influencing its interaction with various molecular targets.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 229.06 g/mol |

| IUPAC Name | 5-Bromo-2,4-diaminoquinazoline |

| Solubility | Soluble in DMSO and DMF |

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound can inhibit tyrosine kinases involved in cancer cell signaling pathways. Specifically, it was found that the compound AP-7-168 (a related quinazoline derivative) demonstrated potent inhibitory effects on cancer cell proliferation in vitro .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A series of studies demonstrated that quinazoline derivatives possess antibacterial activity against various strains, including multi-drug resistant Acinetobacter baumannii. The minimum inhibitory concentrations (MICs) for some derivatives were reported in the single-digit micromolar range, indicating strong antibacterial potential .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have been documented extensively. These compounds can modulate inflammatory pathways by inhibiting specific enzymes such as COX-1 and COX-2. The presence of bromine and amino groups in this compound enhances its ability to interact with these targets, potentially leading to reduced inflammation in various models .

Case Study 1: Anticancer Efficacy

In a recent study focusing on lung cancer cells, treatment with a related quinazoline compound resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against lung cancer .

Case Study 2: Antibacterial Activity Against Acinetobacter baumannii

A series of experiments evaluated the efficacy of various quinazoline derivatives against Acinetobacter baumannii. The results indicated that compounds with similar structures to this compound exhibited MIC values as low as 1 µM, showcasing their potential as novel antibacterial agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Tyrosine Kinases : Inhibition of these enzymes can disrupt signaling pathways essential for cancer cell survival.

- Enzymatic Inhibition : The compound may inhibit COX enzymes involved in inflammatory responses.

- Bacterial Cell Wall Synthesis : Similar compounds have shown to interfere with bacterial cell wall synthesis mechanisms.

Propiedades

IUPAC Name |

5-bromoquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAVQJGHQXYNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152503 | |

| Record name | 2,4-Quinazolinediamine, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-75-7 | |

| Record name | 5-Bromo-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Quinazolinediamine, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.